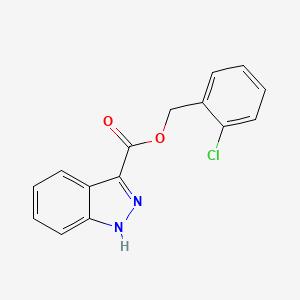![molecular formula C18H17N3O3 B7470785 [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indazole, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other biologically active compounds. In
Mecanismo De Acción
The mechanism of action of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is thought to involve its interaction with the enzyme MAGL. MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a role in pain sensation, appetite regulation, and other physiological processes. By inhibiting MAGL, [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate may increase the levels of 2-AG in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate are still being studied, but early research suggests that this compound may have a variety of effects on the body. In addition to its potential anticancer properties and its role in the endocannabinoid system, [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate is its potential as a tool for studying the endocannabinoid system. By selectively inhibiting MAGL, this compound may allow researchers to better understand the role of endocannabinoids in various physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and limited solubility may make it difficult to use in certain assays.
Direcciones Futuras
There are many potential future directions for research on [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate. One area of interest is in the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is in the study of the endocannabinoid system, where [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate may have applications in the treatment of pain, inflammation, and other conditions. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to explore its potential as a tool for studying the endocannabinoid system.
Métodos De Síntesis
The synthesis of [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylbenzylamine and ethyl chloroformate. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo.
Another area of research is in the study of the endocannabinoid system, a complex signaling system in the body that plays a role in a variety of physiological processes. [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate has been shown to act as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a key role in the breakdown of endocannabinoids. This inhibition may lead to increased levels of endocannabinoids in the body, which could have therapeutic effects in a variety of conditions.
Propiedades
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)10-19-16(22)11-24-18(23)17-14-4-2-3-5-15(14)20-21-17/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABNSIUKFVJBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)
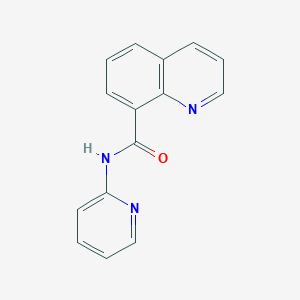
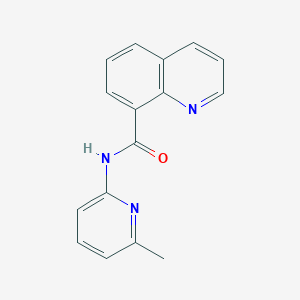
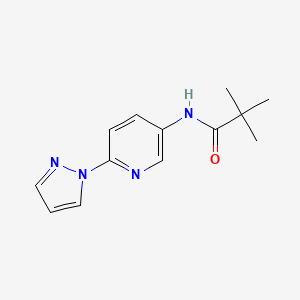
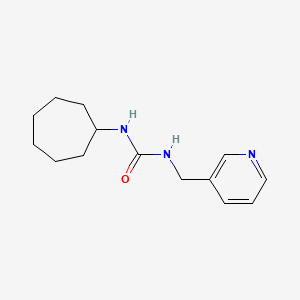
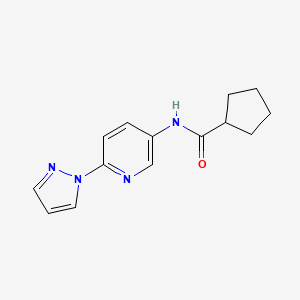
![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
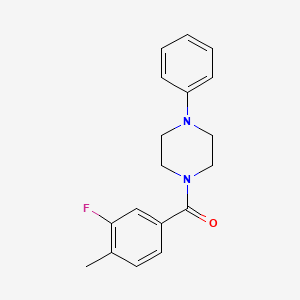
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
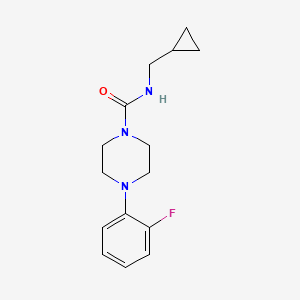
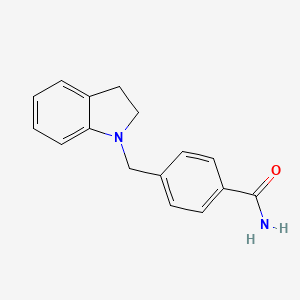
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)
